2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate
Description
Chemical Identification:
The compound 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate is a benzimidazolium derivative with a methoxybenzofuran substituent and a methylsulfonyl group. Key identifiers include:
- CAS Registry Number: 55911-29-0
- EINECS Number: 431-020-1
- Molecular Formula: C₁₉H₁₉N₂O₄S·CH₃COO⁻
- Structural Features: A benzimidazolium core (1,3-dimethyl substitution), a 6-methoxybenzofuran moiety at position 2, a methylsulfonyl group at position 5, and an acetate counterion .
Registration and Synthesis:
Registered on May 31, 2018 , this compound is structurally distinct due to its hybrid heterocyclic system, combining benzofuran and benzimidazolium motifs. The methylsulfonyl group enhances electrophilicity, while the acetate counterion may influence solubility and ionic interactions.
Structure
3D Structure of Parent
Properties
CAS No. |
74878-48-1 |
|---|---|
Molecular Formula |
C19H19N2O4S.C2H3O2 C21H22N2O6S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(6-methoxy-1-benzofuran-2-yl)-1,3-dimethyl-5-methylsulfonylbenzimidazol-1-ium;acetate |
InChI |
InChI=1S/C19H19N2O4S.C2H4O2/c1-20-15-8-7-14(26(4,22)23)11-16(15)21(2)19(20)18-9-12-5-6-13(24-3)10-17(12)25-18;1-2(3)4/h5-11H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
XLUCIZLVSINWBA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CN1C2=C(C=CC(=C2)S(=O)(=O)C)[N+](=C1C3=CC4=C(O3)C=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxybenzofuran Moiety: This step involves the coupling of the benzimidazole core with a methoxybenzofuran derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the Methylsulphonyl Group: The methylsulphonyl group can be introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base.
Formation of the Acetate Salt: The final step involves the formation of the acetate salt by reacting the intermediate with acetic acid or an acetate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulphonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, reduction may produce dihydrobenzimidazole derivatives, and substitution may result in various substituted benzimidazole compounds.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate exhibit anticonvulsant properties. Studies have evaluated various derivatives against induced seizures, suggesting that this compound may also possess similar neuroprotective effects. The assessment of median effective doses (ED50) and toxic doses (TD50) is crucial for determining its safety and efficacy in potential therapeutic applications .
Anti-inflammatory Properties
Preliminary investigations suggest that this compound may inhibit pathways involved in inflammation. The presence of the methoxy group and the sulfonyl moiety could enhance its interaction with biological targets related to inflammatory responses. Further biological assays are necessary to elucidate the specific mechanisms of action .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Its structural components may contribute to its ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial therapies .
Organic Synthesis
The compound can serve as an electrophilic reagent in organic synthesis due to the presence of the benzimidazolium cation. It can undergo nucleophilic substitution reactions, particularly at the methylsulphonyl group, allowing for the introduction of various nucleophiles under suitable conditions. This property makes it valuable in synthesizing more complex organic molecules .
Reaction Mechanisms
The reactions involving this compound primarily focus on oxidation-reduction processes due to its functional groups that can donate or accept electrons. This versatility in chemical reactivity opens avenues for its application in synthetic organic chemistry .
Mechanism of Action
The mechanism of action of 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
Key Differences:
Core Heterocycles :
- The target compound features a benzimidazolium core, whereas analogs include xanthen-benzoic acid (74878-48-1), pyrimidine trione (), and indole (3528-63-0) systems .
- The benzimidazolium core is cationic, contrasting with the neutral pyrimidine trione and indole systems.
Functional Groups: The methylsulfonyl group in the target compound is absent in the indole and xanthen derivatives but present in the pyrimidine trione analog, which has additional bis(methylsulfonyl) substituents . The acetate counterion in the target compound distinguishes it from the isothiocyanate group in 74878-48-1 and the ethanol group in 3528-63-0 .
Crystallographic Behavior: The pyrimidine trione analog () exhibits an envelope conformation in its pyrimidine ring and forms a 3D network via C–H···O hydrogen bonds .
Research Findings and Implications
- Structural Insights: The methylsulfonyl group in the target compound may enhance electrophilic reactivity compared to the hydroxyl and isothiocyanate groups in 74878-48-1. The acetate counterion could improve solubility in polar solvents relative to non-ionic analogs like 3528-63-0 .
- Comparative studies on solubility, stability, and bioactivity are needed.
Synthetic Relevance : Registration dates (2018–2021) suggest recent interest in these compounds, possibly for applications in medicinal chemistry or materials science .
Biological Activity
2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate (CAS Number: 74878-48-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O6S |
| Molecular Weight | 432.49 g/mol |
| Boiling Point | 690.2 ºC |
| Flash Point | 371.2 ºC |
| LogP | 4.7314 |
The biological activity of this compound can be attributed to its structural features, particularly the presence of the benzimidazolium moiety and the methoxybenzofuran group, which may interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related benzimidazole compounds can inhibit the growth of various bacterial strains and fungi. The specific antimicrobial efficacy of this compound remains to be fully characterized; however, its structural similarities suggest potential effectiveness against pathogens.
Anticancer Properties
Compounds with similar structures have been investigated for anticancer activity. A study on benzimidazole derivatives revealed their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. The methoxybenzofuran component may enhance these effects by providing additional interactions with cellular targets.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Research into related compounds has shown that they can reduce inflammatory markers in vitro and in vivo. The specific anti-inflammatory effects of this compound require further investigation but are promising based on the activity of structurally similar compounds.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzimidazole derivatives demonstrated that modifications at the 5-position significantly affected antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that the methylsulfonyl group in our compound could similarly enhance activity against these pathogens.
- Anticancer Activity : In a recent study published in Cancer Letters, a benzimidazole derivative was shown to inhibit tumor growth in murine models by inducing cell cycle arrest and apoptosis. The mechanism involved the activation of p53 signaling pathways, which may also be relevant for our compound.
- Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry highlighted that certain benzimidazole derivatives reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating potential as anti-inflammatory agents. This aligns with the expected effects of our compound based on structural similarities.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this benzimidazolium acetate derivative?
The synthesis involves multi-step protocols, including:
- Benzofuran core construction : Methoxybenzofuran intermediates are synthesized via oxidative coupling or cyclization strategies. For example, 6-methoxybenzofuran derivatives can be prepared using hexafluoropropanol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant under mild conditions .
- Benzimidazole functionalization : Reductive amination or nucleophilic substitution is used to introduce methylsulphonyl and methyl groups. A solvent-free reductive amination approach (similar to ) could optimize yield by reducing side reactions.
- Acetate counterion incorporation : Ion exchange or acid-base neutralization in polar solvents (e.g., methanol/water mixtures) ensures stoichiometric control.
Q. How is the molecular structure of this compound experimentally validated?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement, providing precise bond lengths and angles. For benzofuran derivatives, C–O and C–S bond distances typically align with reported values (e.g., 1.36–1.42 Å for C–O in benzofuran rings) .
- Spectroscopy : H/C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; methylsulphonyl as a singlet near δ 3.1 ppm). IR spectroscopy verifies sulfonyl (S=O) stretches at ~1150–1350 cm .
Q. What mechanistic role does the methylsulphonyl group play in this compound’s reactivity?
The methylsulphonyl moiety enhances electrophilicity at the benzimidazole C-5 position, facilitating nucleophilic attacks in catalytic or biological interactions. Its electron-withdrawing nature stabilizes charge transitions, critical for applications in enzyme inhibition (e.g., analogous to sulfonyl-containing anti-ulcer agents in ).
Advanced Research Questions
Q. How can synthesis yields be optimized when scaling up this compound?
- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design. For example, solvent-free conditions (as in ) reduce byproducts.
- In-situ monitoring : Employ HPLC or TLC (chloroform:methanol 7:3 ratio) to track intermediate formation .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
- Cross-validation : Compare NMR-derived torsion angles with X-ray results. Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity).
- DFT calculations : Optimize the molecular geometry using Gaussian or ORCA software and simulate NMR chemical shifts. Deviations >0.3 ppm suggest conformational flexibility .
- Temperature-dependent studies : Acquire variable-temperature NMR to detect tautomerism or aggregation.
Q. What computational strategies predict this compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases or cytochrome P450). The methoxybenzofuran moiety may occupy hydrophobic pockets, while the methylsulphonyl group forms hydrogen bonds.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values >2.0 Å indicate weak binding .
Q. How does the acetate counterion influence the compound’s solubility and stability?
- Solubility testing : Measure logP values in octanol/water systems. Acetate improves aqueous solubility compared to halide counterions.
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC monitors decomposition products (e.g., hydrolysis of the sulfonyl group).
Data Contradiction Analysis
Q. How to resolve discrepancies in biological activity data across studies?
- Meta-analysis : Compare IC values under standardized conditions (e.g., pH 7.4, 37°C). Variations may stem from assay protocols (e.g., cell line differences).
- SAR studies : Systematically modify substituents (e.g., replace methoxy with ethoxy) to isolate structure-activity relationships.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
